

Technical Monograph: 9-Chloro Triamcinolone Acetonide

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Compound of Interest

Compound Name: 9-Chloro Triamcinolone Acetonide

CAS No.: 10392-74-2

Cat. No.: B1146470

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Structural Elucidation, Nomenclature, and Impurity Profiling

Executive Summary

9-Chloro Triamcinolone Acetonide (CAS: 10392-74-2) is a chlorinated analog of the potent glucocorticoid Triamcinolone Acetonide.^{[1][2]} In pharmaceutical development, it is primarily categorized as a Critical Process Impurity (specifically EP Impurity D according to European Pharmacopoeia standards). Its presence indicates a deviation in the halogenation step of the active pharmaceutical ingredient (API) synthesis, where chloride ions compete with fluoride ions during the opening of the 9,11-epoxide intermediate.

This guide provides a rigorous breakdown of its IUPAC nomenclature, synthetic origin, and analytical differentiation from the parent molecule.

Systematic Nomenclature & Structural Logic

The IUPAC name for **9-Chloro Triamcinolone Acetonide** is derived from the pregnane skeleton, modified by specific unsaturation, oxidation, and substitution patterns.

Primary IUPAC Name: (11

,16

)-9-Chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione^[3]

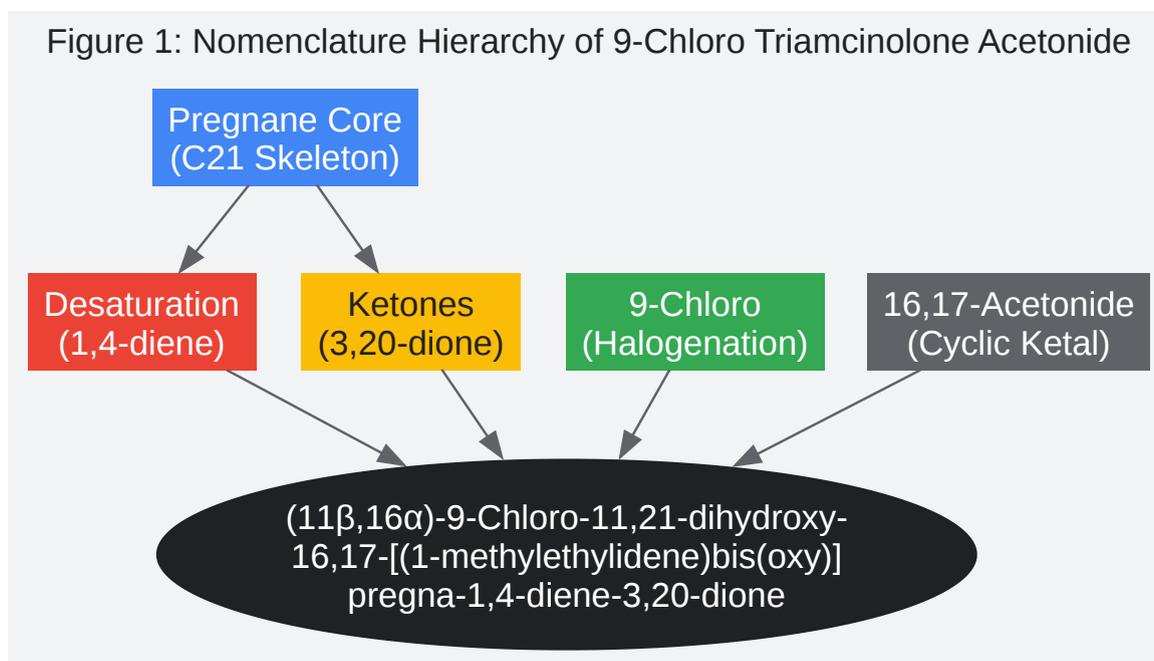
1.1 Nomenclature Decomposition

To validate this name, we deconstruct the molecule into its constituent hierarchies:

| Component | Structural Feature | Nomenclature Derivation |
|-----------------|--------------------------------------|--------------------------------------|
| Skeleton | 21-carbon steroid core | Pregna |
| Unsaturation | Double bonds at C1-C2 and C4-C5 | 1,4-diene |
| Principal Group | Ketones at C3 and C20 | 3,20-dione |
| Stereochemistry | Hydroxyl at C11 (| (11 |
| | -face); Acetal at C16 (| ,16 |
| | -face) |)- |
| Halogenation | Chlorine substitution at C9 | 9-Chloro |
| Hydroxyls | Free -OH groups at C11 and C21 | 11,21-dihydroxy |
| Cyclic Acetal | Isopropylidene bridge across C16/C17 | 16,17-[(1-methylethylidene)bis(oxy)] |

1.2 Structural Visualization (Numbering & Topology)

The following diagram illustrates the logical flow of nomenclature assignment based on the steroid skeleton numbering system.



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Caption: Hierarchical derivation of the systematic name based on IUPAC steroid nomenclature rules.

Synthetic Genesis: The Mechanistic Divergence

The formation of **9-Chloro Triamcinolone Acetonide** is rarely intentional in clinical manufacturing; it is a byproduct of the halohydrin formation step.

2.1 The Epoxide Opening Mechanism

The synthesis of Triamcinolone Acetonide involves opening a

-epoxide ring.^[4]

- Target Reaction: Use of Hydrogen Fluoride (HF) to insert Fluorine at C9.
- Impurity Pathway: If Hydrochloric Acid (HCl) is present (often as a contaminant or from side reactions of reagents), the epoxide opens to form the 9-Chloro analog instead.

This reaction is stereoselective: the nucleophile (

or

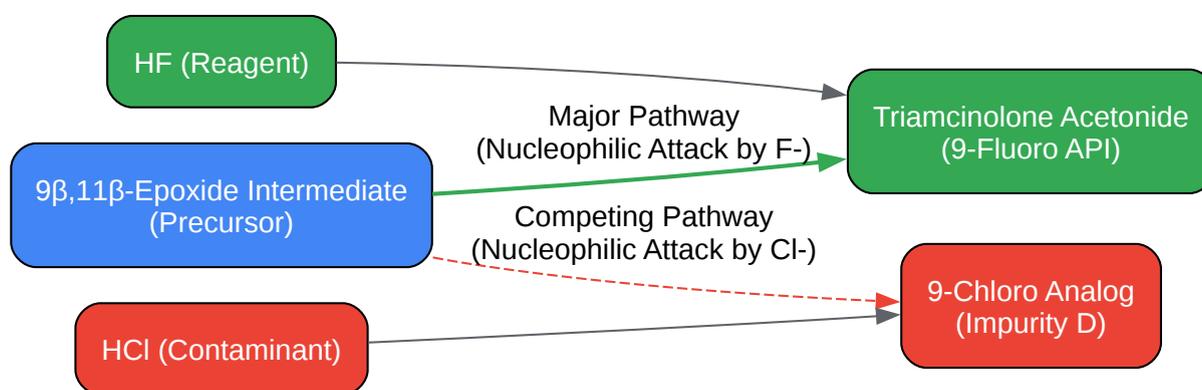
) attacks the C9 position from the

-face (axial attack), resulting in the

-halo-

-hydroxy configuration (diaxial opening).

2.2 Reaction Workflow



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Caption: Mechanistic divergence at the epoxide opening stage leading to API vs. Impurity D.

Analytical Profiling & Identification

Distinguishing the 9-Chloro impurity from the 9-Fluoro parent drug is critical for Quality Control (QC).

3.1 Mass Spectrometry (MS)

The most definitive identification method is Mass Spectrometry due to the distinct isotopic signature of Chlorine.

- Triamcinolone Acetonide (F): Monoisotopic mass ~434.5 Da.[5] Fluorine (

) is monoisotopic.

- 9-Chloro Analog (Cl): Monoisotopic mass ~450.9 Da. Chlorine exhibits a characteristic 3:1 ratio of

to

isotopes.

- Diagnostic: Look for the M+2 peak at ~33% intensity of the molecular ion in the 9-Chloro spectrum.

3.2 Chromatographic Behavior (HPLC)

Because the C-Cl bond is less polar and the chlorine atom is significantly larger (Van der Waals radius: Cl = 1.75 Å vs F = 1.47 Å) than fluorine, the 9-Chloro analog typically displays a longer retention time (RRT > 1.0) in reverse-phase HPLC systems compared to Triamcinolone Acetonide.

3.3 Comparative Data Table

| Feature | Triamcinolone Acetonide (API) | 9-Chloro Triamcinolone Acetonide (Impurity D) |
|-----------------------|-------------------------------|---|
| Formula | | |
| Molar Mass | 434.50 g/mol | 450.95 g/mol |
| Halogen | Fluorine (C9) | Chlorine (C9) |
| Pharmacopoeial Status | Active Ingredient | EP Impurity D / USP Related Compound |
| Isotopic Pattern | Single Peak (M) | Characteristic M and M+2 (3: [3][6][5]1) |

Pharmacological Implications

While structurally similar, the 9-Chloro analog is considered an impurity rather than a therapeutic alternative for specific reasons:

- Potency: The 9-Fluoro substitution significantly enhances glucocorticoid activity via electron-withdrawing effects that increase the acidity of the 11-OH group, strengthening Hydrogen bonding with the receptor. Chlorine is less electronegative than Fluorine, generally resulting in lower relative potency per milligram.
- Toxicity: Halogenated corticosteroids have specific toxicity profiles. The presence of the 9-Chloro analog must be controlled to meet ICH Q3A/B guidelines for impurities in new drug substances.

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